2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
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Overview
Description
2-(2-Aminopropanoyl)-2-azaspiro[44]nonane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by functionalization to introduce the aminopropanoyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .
Scientific Research Applications
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains a triazaspiro core and is known for its antimicrobial activity.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Another spirocyclic compound with different functional groups.
Uniqueness
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-aminopropanoyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-8(13)10(15)14-5-4-12(7-14)3-2-9(6-12)11(16)17/h8-9H,2-7,13H2,1H3,(H,16,17) |
InChI Key |
FLVQVZMDVCUHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCC(C2)C(=O)O)N |
Origin of Product |
United States |
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